6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine typically involves multi-step organic reactions One common approach is to start with the pyrimidine core and introduce the nitro group via nitrationThe reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as continuous monitoring of the reaction progress. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenyl and morpholine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional oxygen-containing functional groups .
Scientific Research Applications
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features.
N-phenylpyrimidine derivatives: Compounds with similar core structures but different substituents.
Nitro-substituted pyrimidines: Compounds with similar nitro groups but different overall structures.
Uniqueness
6-(2,6-dimethylmorpholin-4-yl)-N~2~-methyl-5-nitro-N~2~-phenylpyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
713129-88-5 |
---|---|
Molecular Formula |
C17H22N6O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O3/c1-11-9-22(10-12(2)26-11)16-14(23(24)25)15(18)19-17(20-16)21(3)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H2,18,19,20) |
InChI Key |
GABLLSFFWJWDSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C3=CC=CC=C3 |
solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.